molecular formula C9H11NO2 B12861504 7,7-dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one

7,7-dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one

Cat. No.: B12861504
M. Wt: 165.19 g/mol
InChI Key: VVYIZXIJWPAXQF-UHFFFAOYSA-N
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Description

7,7-Dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one is a heterocyclic compound that belongs to the class of isoxazoles Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one typically involves the α-keto bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones followed by the condensation of the obtained bromo derivatives with thiourea in acetonitrile . This method is effective and yields the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

7,7-Dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,7-dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit HSP90, a chaperone protein involved in the stabilization and activation of various client proteins . This inhibition leads to the degradation of client proteins, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones: These compounds share a similar core structure but differ in the substitution pattern.

    2-isoxazolines: These compounds have a similar isoxazole ring but differ in the degree of saturation and substitution.

Uniqueness

7,7-Dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit HSP90 and its potential antiproliferative activity make it a compound of significant interest in medicinal chemistry .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

7,7-dimethyl-4,6-dihydro-1,2-benzoxazol-5-one

InChI

InChI=1S/C9H11NO2/c1-9(2)4-7(11)3-6-5-10-12-8(6)9/h5H,3-4H2,1-2H3

InChI Key

VVYIZXIJWPAXQF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC2=C1ON=C2)C

Origin of Product

United States

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